Boc-DL-m-tyrosine
Description
Boc-DL-m-tyrosine is a chemically modified derivative of the non-natural amino acid DL-m-tyrosine. The compound features a tert-butoxycarbonyl (Boc) protecting group on the α-amino group, which stabilizes the amino functionality during synthetic processes such as peptide synthesis. The "m" designation indicates that the hydroxyl group on the phenyl ring is in the meta position, distinguishing it from the para (p-) and ortho (o-) isomers.
Boc protection is widely used in organic chemistry to prevent unwanted reactions at the amino group, enabling stepwise synthesis of peptides and other biomolecules. The racemic (DL) nature of the compound suggests applications in enantiomeric resolution studies or as a precursor for chiral intermediates .
Structure
3D Structure
Properties
IUPAC Name |
3-(3-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-11(12(17)18)8-9-5-4-6-10(16)7-9/h4-7,11,16H,8H2,1-3H3,(H,15,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FABANBOJFXYSHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Boc-DL-m-tyrosine typically involves the protection of the amino group of DL-m-tyrosine with a Boc group. This is achieved using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an aqueous solution at room temperature, and the pH is maintained around 11-12 to ensure complete conversion to the Boc-protected product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the product. The reaction mixture is typically stirred vigorously, and the pH is carefully monitored and adjusted as needed. The product is then isolated through extraction and crystallization techniques to obtain a high-purity crystalline powder .
Chemical Reactions Analysis
Types of Reactions
Boc-DL-m-tyrosine undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group.
Oxidation Reactions: The phenolic hydroxyl group in the tyrosine moiety can undergo oxidation to form quinones.
Reduction Reactions: The carboxyl group can be reduced to an alcohol under appropriate conditions.
Common Reagents and Conditions
Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Oxidizing Agents: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH₄) is often used for reduction reactions.
Major Products Formed
Deprotected Tyrosine: Removal of the Boc group yields DL-m-tyrosine.
Quinones: Oxidation of the phenolic group forms quinones.
Alcohols: Reduction of the carboxyl group forms alcohols.
Scientific Research Applications
Medicinal Chemistry
Boc-DL-m-tyrosine serves as a crucial building block in the synthesis of biologically active compounds, particularly in the development of opioid ligands. Research has demonstrated that derivatives of tyrosine can enhance the efficacy and selectivity of opioid receptors. For instance, the compound 2′,6′-dimethyl-l-tyrosine has been incorporated into synthetic opioid ligands that exhibit potent analgesic properties in preclinical models . The ability to modify tyrosine residues allows for the creation of novel compounds with improved pharmacological profiles.
Case Study: Opioid Ligands
A study highlighted the synthesis of Boc-2′,6′-dimethyl-l-tyrosine and its derivatives, which were evaluated for their binding affinity at mu-opioid receptors. The results indicated that these compounds could lead to the development of new analgesics with fewer side effects compared to traditional opioids .
Peptide Synthesis
This compound is also significant in peptide synthesis, particularly when used as a protecting group for amino acids. The tert-butyloxycarbonyl (Boc) group protects the amino functionality during peptide coupling reactions, facilitating the formation of dipeptides and larger peptide chains without unwanted side reactions.
Data Table: Dipeptide Synthesis Using this compound
| Reagent | Reaction Type | Yield (%) | Time (min) |
|---|---|---|---|
| This compound + Glycine | Amide Formation | 85 | 15 |
| This compound + Alanine | Amide Formation | 90 | 15 |
| This compound + Serine | Amide Formation | 88 | 15 |
This data illustrates the efficiency of using this compound in peptide synthesis under optimized conditions .
Structure-Activity Relationship Studies
Quantitative structure–activity relationship (QSAR) studies have utilized this compound as a scaffold to design new inhibitors targeting metalloproteinases, which are implicated in various diseases including cancer. Researchers employed molecular docking techniques alongside QSAR modeling to predict the biological activity of synthesized compounds based on their structural features .
Case Study: MMP Inhibitors
In a recent study, researchers synthesized a series of L-tyrosine derivatives and evaluated their effectiveness as MMP-2 inhibitors. The findings indicated that modifications on the tyrosine scaffold could lead to enhanced inhibitory activity, demonstrating the utility of this compound in drug design .
Biochemical Applications
Research into tyrosine isomers has revealed that meta-tyrosine and ortho-tyrosine can act as mediators of oxidative stress effects on cells. This has implications for understanding age-related diseases and developing therapeutic strategies aimed at mitigating oxidative damage . The incorporation of this compound into studies examining these isomers may provide insights into their mechanisms and potential interventions.
Mechanism of Action
The mechanism of action of Boc-DL-m-tyrosine primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions, allowing for selective functionalization of other groups in the molecule. Upon removal of the Boc group, the free amino group can participate in peptide bond formation, facilitating the synthesis of peptides and proteins .
Comparison with Similar Compounds
Structural and Chemical Properties
The following table summarizes key differences between Boc-DL-m-tyrosine and structurally related compounds:
| Compound | CAS RN | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| This compound | - | C14H19NO5* | ~265.3* | Boc-protected amino; meta-hydroxyl |
| DL-m-Tyrosine | 775-06-4 | C9H11NO3 | 181.19 | Free amino and carboxyl; meta-hydroxyl |
| DL-Tyrosine (para) | 556-03-6 | C9H11NO3 | 181.19 | Free amino and carboxyl; para-hydroxyl |
| 3-Bromo-DL-tyrosine | 54788-30-6 | C9H10BrNO3 | 260.09 | Bromine substituent at meta position |
| Boc-DL-Tyr(2,6-Di-Cl-Bzl)-OH | 201334-88-5 | C21H23Cl2NO5 | 440.32 | Boc-protected; 2,6-dichlorobenzyl group |
*Inferred based on DL-m-tyrosine (C9H11NO3) + Boc group (C5H9O2).
Key Observations:
- Boc Protection: Unlike DL-m-tyrosine, this compound is inert to nucleophilic reactions at the amino group, making it suitable for controlled peptide elongation .
- Para vs. Meta Isomers: DL-Tyrosine (para) is a natural amino acid analog, while DL-m-tyrosine's meta-hydroxyl group disrupts typical hydrogen-bonding patterns, affecting protein folding and interactions .
Purity and Availability
- This compound : Available from specialty suppliers (e.g., CymitQuimica) at premium prices (€1,484.00/5g), indicating high synthesis complexity and niche applications .
- DL-m-Tyrosine : Commercially available with ≥98% purity (Thermo Scientific, Aladdin), commonly used in biochemical research .
- 3-Bromo-DL-tyrosine: Limited availability; primarily used in medicinal chemistry for halogenated analog studies .
Biological Activity
Boc-DL-m-tyrosine, a derivative of the amino acid tyrosine, is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group. This modification enhances its stability and reactivity, making it a valuable compound in peptide synthesis and pharmaceutical research. Although this compound itself does not exhibit significant biological activity, it serves as a substrate for various enzymes involved in metabolic pathways, particularly those related to amino acid metabolism.
- Molecular Formula : C₁₄H₁₉NO₅
- Molecular Weight : 281.3 g/mol
- Structure : The presence of the Boc group allows for selective reactions during peptide synthesis while protecting the amino group.
Role in Biological Systems
This compound is primarily utilized in research settings to study its interactions with metabolic enzymes. For example, it is involved in the activities of tyrosine aminotransferase, which converts meta-tyrosine into various metabolites. These metabolites can play roles in oxidative stress responses, suggesting that this compound may have indirect effects on biological systems through its derivatives.
Table 1: Comparison of Tyrosine Derivatives
| Compound Name | Structure/Properties | Unique Features |
|---|---|---|
| DL-Tyrosine | C₉H₁₁NO₃ | Natural amino acid; precursor to neurotransmitters. |
| Boc-L-Tyrosine | C₁₄H₁₉NO₄ | Enantiomer; used similarly but lacks meta-position modification. |
| Meta-Tyrosine | C₉H₁₁NO₃ | Affects oxidative stress response; less commonly used in peptide synthesis. |
| Ortho-Tyrosine | C₉H₁₁NO₃ | Has different biological activities compared to meta-forms. |
Biological Implications
While this compound does not demonstrate significant biological activity on its own, its role as a substrate highlights its importance in metabolic pathways. Research indicates that related compounds like meta-tyrosine can influence oxidative stress responses, which are critical in various physiological and pathological conditions.
Case Studies and Research Findings
-
Enzyme Interaction Studies :
- Research has shown that this compound interacts with enzymes such as tyrosine aminotransferase, facilitating the conversion of meta-tyrosine into metabolites that may mitigate oxidative stress . These interactions underscore the potential indirect biological relevance of this compound.
- Peptide Synthesis Applications :
-
Comparative Analysis with Other Tyrosine Derivatives :
- Studies comparing this compound with other tyrosine derivatives have illustrated differences in biological activity and application potential. For instance, while meta-tyrosine has been studied for its role in oxidative stress management, this compound’s primary utility lies in synthetic chemistry rather than direct biological effects .
Q & A
Q. What are the recommended analytical techniques for characterizing Boc-DL-m-tyrosine, and how do they validate structural integrity?
this compound requires rigorous characterization using nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C) to confirm the absence of diastereomeric impurities and validate the Boc-protection site. High-performance liquid chromatography (HPLC) with UV detection (λ = 280 nm) is critical for assessing purity (>98%), as noted in specifications . Mass spectrometry (MS) should confirm molecular weight (CHNO, MW 281.3 g/mol) and fragmentation patterns. Cross-referencing spectral data with synthetic protocols in peptide chemistry literature ensures reproducibility .
Q. How can researchers optimize the synthesis of this compound to minimize racemization?
Racemization during synthesis is mitigated by using low-temperature coupling reactions (0–4°C) and activating agents like HOBt/DIC. The Boc group’s steric hindrance reduces side reactions, but monitoring reaction pH (maintained at 8–9) and limiting reaction time to ≤2 hours are essential. Post-synthesis, chiral HPLC with a cellulose-based column can resolve enantiomeric excess, ensuring <2% racemization .
Q. What methods are used to assess the purity and stability of this compound under varying storage conditions?
Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis quantify degradation products like free tyrosine or Boc-deprotected derivatives. Karl Fischer titration monitors hygroscopicity, while thermogravimetric analysis (TGA) assesses thermal decomposition thresholds (>150°C). Storage recommendations include desiccated environments (-20°C) in amber vials to prevent photodegradation .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. X-ray crystallography) for this compound derivatives be resolved?
Discrepancies in crystal structure predictions (e.g., hydrogen-bonding networks) versus solution-state NMR data require hybrid approaches. Solid-state NMR or dynamic nuclear polarization (DNP) enhances resolution for crystalline samples, while density functional theory (DFT) simulations model solution-phase conformers. Cross-validation with synthetic intermediates (e.g., Fmoc-protected analogs) clarifies regiochemical ambiguities .
Q. What experimental design strategies are effective for studying this compound’s role in modulating peptide backbone dynamics?
Isotopic labeling (N or C) enables site-specific analysis via 2D NMR (e.g., NOESY for nuclear Overhauser effects). Förster resonance energy transfer (FRET) with fluorescent probes quantifies conformational changes in model peptides. Molecular dynamics (MD) simulations (AMBER or CHARMM force fields) predict steric effects of the meta-hydroxyphenyl group on peptide helicity or β-sheet propensity .
Q. How do computational methods improve the prediction of this compound’s reactivity in solid-phase peptide synthesis (SPPS)?
Machine learning models (e.g., random forests or neural networks) trained on reaction databases (e.g., MDL® Patent Chemistry Database) predict coupling efficiencies based on solvent polarity, resin type, and steric parameters. Quantum mechanical calculations (DFT) identify transition states for Boc deprotection under acidic conditions, optimizing trifluoroacetic acid (TFA) concentrations and cleavage times .
Q. What methodological frameworks address reproducibility challenges in this compound-based studies?
Adhering to the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) ensures experimental rigor. Detailed supplementary materials must include raw spectral data, HPLC chromatograms, and step-by-step protocols (per Beilstein Journal guidelines). Collaborative inter-laboratory validation using standardized reagents (e.g., Aladdin’s ≥98% purity) reduces batch-to-batch variability .
Data Presentation Guidelines
- Tables : Include comparative data (e.g., HPLC retention times, NMR shifts) for this compound vs. analogs.
- Figures : Use color-coded structural diagrams to highlight protection/deprotection sites, avoiding overcrowded chemical structures per MedChemComm guidelines .
- References : Prioritize primary literature from journals like Journal of Organic Chemistry over vendor catalogs, with PMCID/DOI links for accessibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
